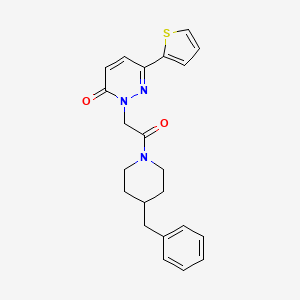
N1-(furan-2-ylmethyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(furan-2-ylmethyl)-N2-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C15H22N2O5S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Activity Enhancement
N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), an inexpensive and readily available ligand, significantly enhances the catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method allows for the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines at relatively low temperatures and catalyst loadings. For coupling with more sterically hindered acyclic secondary amines, N,N'-bis(2,4,6-trimethoxyphenyl)oxalamide (BTMPO) as a ligand yields better results, showing high selectivity in CuI/BFMO-catalyzed direct monoarylation of piperazine with (hetero)aryl bromides to afford important pharmaceutical building blocks (Bhunia, Kumar, & Ma, 2017).
Vasodilator Action of Furoxans
Furoxans, including compounds related to the structure of interest, have been studied for their vasodilator action. They concentration-dependently increase coronary flow in isolated rat heart preparations. This effect is mediated by the generation of nitric oxide (NO) following the chemical reaction of furoxans with sulfhydryl groups of low molecular weight thiols and proteins, classifying furoxans as nitrovasodilators. This suggests potential applications of these compounds in therapies requiring vasodilation (Feelisch, Schönafinger, & Noack, 1992).
High-Performance Energetic Materials
Research into the assembly of diverse N-O building blocks, including derivatives of furoxans, has led to the development of high-performance energetic materials. These materials exhibit high density, moderate to good thermal stability, acceptable impact and friction sensitivities, and excellent detonation properties. Specifically, 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives show potential applications as energetic materials due to their superior detonation performance and stability (Zhang & Shreeve, 2014).
Analgesic and Antibacterial Activity
Compounds derived from furoxans, particularly those involving furan amidines, have shown notable analgesic and antibacterial activities. These findings indicate the potential of these compounds in developing new therapeutic agents for pain management and bacterial infections (Oleshchuk et al., 2019).
Inhibition of NQO2 for Chemotherapy and Malaria
Non-symmetrical furan amidines, including those structurally related to the compound of interest, have been evaluated as potent inhibitors of NQO2 (NRH: quinone oxidoreductase 2), offering potential use in cancer chemotherapy and malaria treatment. This suggests a promising avenue for the development of new therapeutic strategies targeting these diseases (Alnabulsi et al., 2018).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c18-5-7-22-15(3-8-23-9-4-15)11-17-14(20)13(19)16-10-12-2-1-6-21-12/h1-2,6,18H,3-5,7-11H2,(H,16,19)(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDRPSOFVGXDAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C(=O)NCC2=CC=CO2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2407864.png)


![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2407871.png)
![3-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione](/img/structure/B2407872.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2407874.png)



![8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2407880.png)

benzyl]oxy}phenyl)methanone](/img/structure/B2407882.png)

